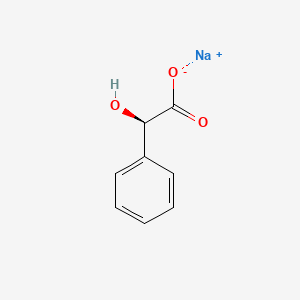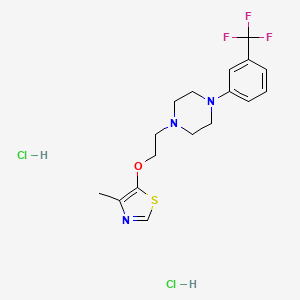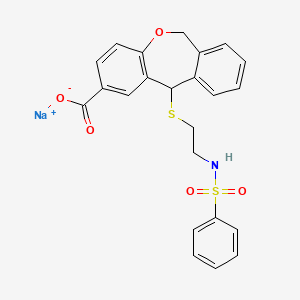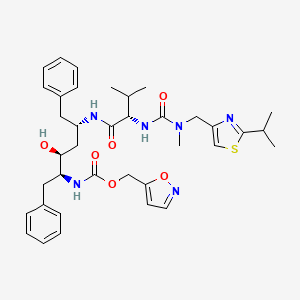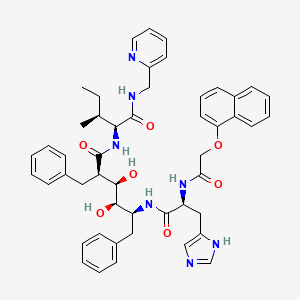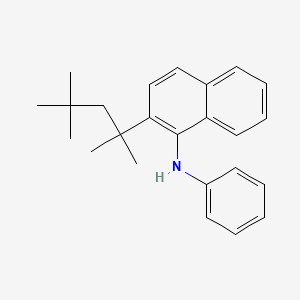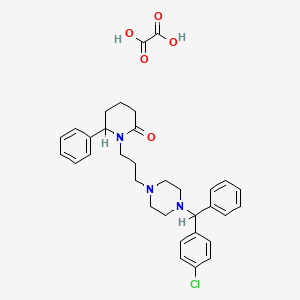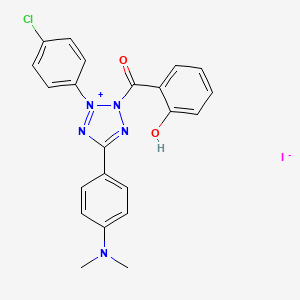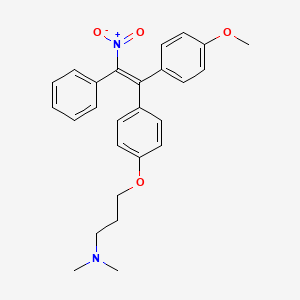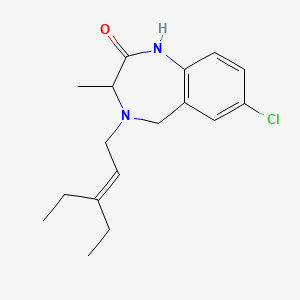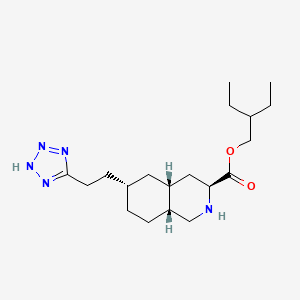
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a decahydroisoquinoline core, a tetrazole moiety, and an ester functional group. The stereochemistry of the compound is specified by the (3S,4aR,6R,8aR) configuration, indicating the spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- involves multiple steps, starting from readily available precursors. The key steps include the formation of the decahydroisoquinoline core, the introduction of the tetrazole moiety, and the esterification process. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
作用機序
The mechanism by which 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-Isoquinolinecarboxylic acid derivatives: These compounds share the isoquinoline core but differ in their substituents and functional groups.
Tetrazole-containing compounds: These compounds contain the tetrazole moiety and may have similar biological activities.
Ester derivatives: Compounds with ester functional groups that may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(2H-tetrazol-5-yl)ethyl)-, 2-ethylbutyl ester, (3S,4aR,6R,8aR)- lies in its specific combination of structural features and stereochemistry, which confer distinct chemical and biological properties
特性
CAS番号 |
620113-98-6 |
|---|---|
分子式 |
C19H33N5O2 |
分子量 |
363.5 g/mol |
IUPAC名 |
2-ethylbutyl (3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H33N5O2/c1-3-13(4-2)12-26-19(25)17-10-16-9-14(5-7-15(16)11-20-17)6-8-18-21-23-24-22-18/h13-17,20H,3-12H2,1-2H3,(H,21,22,23,24)/t14-,15+,16-,17+/m1/s1 |
InChIキー |
NHYHKMQUHRGUEH-TWMKSMIVSA-N |
異性体SMILES |
CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)CCC3=NNN=N3 |
正規SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)CCC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
